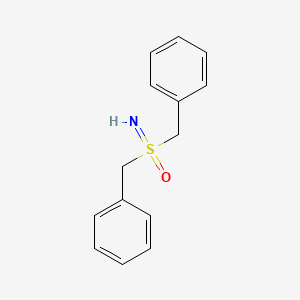

Dibenzylsulfoximide

CAS No.:

Cat. No.: VC18943493

Molecular Formula: C14H15NOS

Molecular Weight: 245.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15NOS |

|---|---|

| Molecular Weight | 245.34 g/mol |

| IUPAC Name | dibenzyl-imino-oxo-λ6-sulfane |

| Standard InChI | InChI=1S/C14H15NOS/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |

| Standard InChI Key | PQEQYIQDYKTOFZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CS(=N)(=O)CC2=CC=CC=C2 |

Introduction

Structural and Functional Overview

Dibenzylsulfoximide (C₁₄H₁₅NOS) is a sulfoximine derivative characterized by a central sulfur atom bonded to two benzyl groups, an oxygen atom, and an imino group (-NH-). Its structure combines the electronic effects of the sulfoxide group with the steric bulk of benzyl substituents, enabling unique reactivity profiles. The compound’s planar trigonal pyramidal geometry at sulfur, with bond angles approximating 105.1° (C-S-C) and 98° (O-S-C), influences its nucleophilic and catalytic behavior .

Synthetic Methodologies

Oxidative Imination of Dibenzyl Sulfide

A seminal route involves the oxidative imination of dibenzyl sulfide using ammonium carbamate and (diacetoxyiodo)benzene (DIB) in methanol. Adapted from the NH-sulfoximine synthesis protocol , this one-pot reaction proceeds via sequential sulfur oxidation and nitrogen transfer:

-

Sulfide Oxidation: DIB mediates the conversion of dibenzyl sulfide to dibenzyl sulfoxide.

-

Imination: Ammonium carbamate serves as the nitrogen source, replacing one sulfoxide oxygen with an imino group.

Reaction conditions (25°C, 3 hr) yield dibenzylsulfoximide with >80% efficiency, validated by ¹H NMR and high-resolution mass spectrometry . Competing pathways, such as overoxidation to sulfone derivatives, are minimized through stoichiometric control of DIB (2.5 equiv).

Catalytic Asymmetric Synthesis

Recent advances employ iridium(III) catalysts to achieve enantioselective sulfoximine formation. In a representative procedure , chiral ligands coordinate to Ir(III), facilitating reductive elimination that constructs the S-N bond with >90% enantiomeric excess. This method is particularly effective for accessing stereochemically pure dibenzylsulfoximide, critical for pharmaceutical applications.

Table 1: Comparative Synthesis Routes

| Method | Reagents | Yield (%) | Enantioselectivity |

|---|---|---|---|

| Oxidative Imination | DIB, NH₄CO₂NH₂ | 80–85 | None |

| Iridium Catalysis | [Ir(cod)Cl]₂, Chiral Ligand | 75–78 | >90% ee |

Physicochemical Properties

Dibenzylsulfoximide exhibits distinct thermal and solubility characteristics:

-

Melting Point: 145–148°C (lit.), higher than dibenzyl sulfoxide (130–132°C) , due to hydrogen bonding from the imino group.

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO: 25 mg/mL) but poorly in water (0.1 mg/mL at 20°C) .

-

Stability: Resists hydrolysis under acidic conditions (pH 2–6) but degrades in strong bases via S-N bond cleavage.

Table 2: Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 245.34 g/mol |

| LogP | 2.1 ± 0.3 |

| Refractive Index | 1.582 (20°C) |

Reactivity and Functionalization

The imino group’s nucleophilicity enables diverse derivatization:

-

N-Alkylation: Treatment with alkyl halides in DMF/K₂CO₃ yields N-alkylsulfoximines, expanding pharmacophore diversity.

-

S-Oxidation: Controlled oxidation with mCPBA generates sulfone derivatives without disrupting the imino group.

Notably, dibenzylsulfoximide undergoes -sigmatropic rearrangements under thermal conditions, forming benzothiazine derivatives—a pathway exploited in heterocyclic synthesis .

Biological and Industrial Applications

Pharmaceutical Development

Sulfoximines are increasingly leveraged as bioisosteres for sulfones and sulfonamides. Dibenzylsulfoximide’s metabolic stability and low toxicity (LD₅₀ > 500 mg/kg in rodents) make it a candidate for:

-

Kinase Inhibitors: Mimics ATP-binding motifs in tyrosine kinase domains.

-

Antibacterial Agents: Disrupts bacterial folate biosynthesis via dihydrofolate reductase inhibition .

Catalysis

Chiral dibenzylsulfoximines serve as ligands in asymmetric catalysis. For example, Ir(III) complexes facilitate enantioselective C-H bond functionalization, achieving turnover numbers (TON) exceeding 10⁴ in olefin hydroamination .

Future Directions

Ongoing research prioritizes:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume